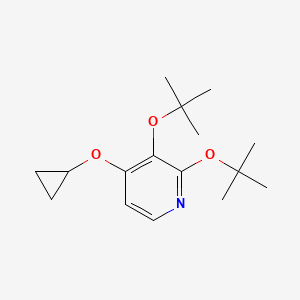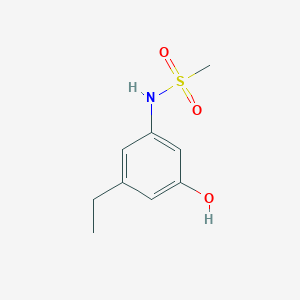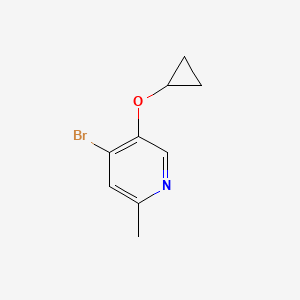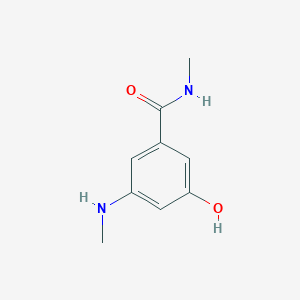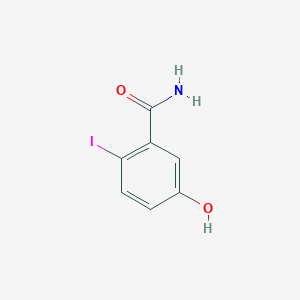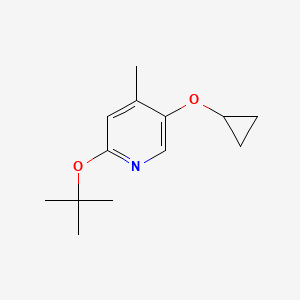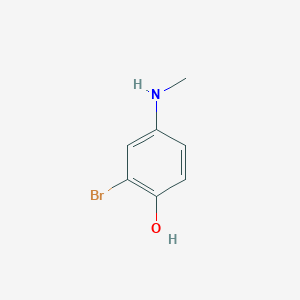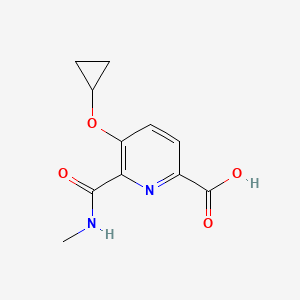
5-Cyclopropoxy-6-(methylcarbamoyl)picolinic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Cyclopropoxy-6-(methylcarbamoyl)picolinic acid is a derivative of picolinic acid, which is a pyridine carboxylic acid
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyclopropoxy-6-(methylcarbamoyl)picolinic acid typically involves the following steps:
Carbamoylation: The addition of a methylcarbamoyl group to the 6-position of the picolinic acid ring.
These reactions are usually carried out under controlled conditions to ensure the desired product is obtained with high purity and yield. Common reagents used in these reactions include cyclopropyl bromide for cyclopropylation and methyl isocyanate for carbamoylation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and environmental sustainability. Catalysts and solvents are carefully selected to enhance reaction rates and product yields.
Análisis De Reacciones Químicas
Types of Reactions
5-Cyclopropoxy-6-(methylcarbamoyl)picolinic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The cyclopropoxy and methylcarbamoyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
5-Cyclopropoxy-6-(methylcarbamoyl)picolinic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 5-Cyclopropoxy-6-(methylcarbamoyl)picolinic acid involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are subjects of ongoing research.
Comparación Con Compuestos Similares
Similar Compounds
Picolinic Acid: A parent compound with a simpler structure.
Nicotinic Acid: An isomer with the carboxyl group at a different position.
Isonicotinic Acid: Another isomer with distinct properties.
Uniqueness
5-Cyclopropoxy-6-(methylcarbamoyl)picolinic acid is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its cyclopropoxy and methylcarbamoyl groups differentiate it from other picolinic acid derivatives, making it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C11H12N2O4 |
|---|---|
Peso molecular |
236.22 g/mol |
Nombre IUPAC |
5-cyclopropyloxy-6-(methylcarbamoyl)pyridine-2-carboxylic acid |
InChI |
InChI=1S/C11H12N2O4/c1-12-10(14)9-8(17-6-2-3-6)5-4-7(13-9)11(15)16/h4-6H,2-3H2,1H3,(H,12,14)(H,15,16) |
Clave InChI |
GFJGLHGZIRPOOO-UHFFFAOYSA-N |
SMILES canónico |
CNC(=O)C1=C(C=CC(=N1)C(=O)O)OC2CC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


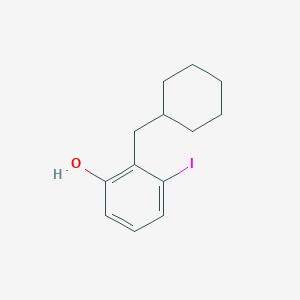


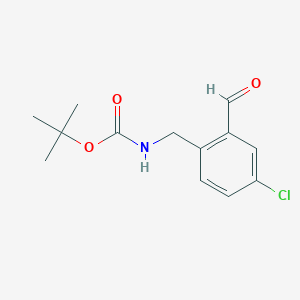
![Tert-butyl 2-(benzylthio)-5,7-dihydro-6H-pyrrolo[3,4-D]pyrimidine-6-carboxylate](/img/structure/B14842564.png)
